2-(4-Methoxy-phenyl)-oxazole

Vue d'ensemble

Description

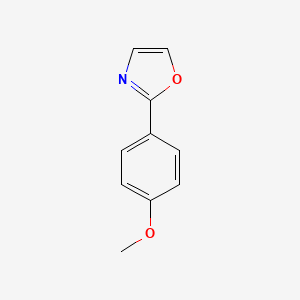

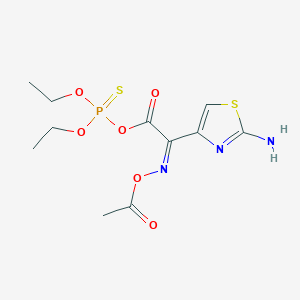

- 2-(4-Methoxyphenyl)oxazole is a chemical compound with the molecular formula C<sub>9</sub>H<sub>7</sub>NO<sub>2</sub> .

- It consists of a phenyl ring substituted with a methoxy group (OCH<sub>3</sub>) at the 4-position and an oxazole ring .

- The oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom.

Synthesis Analysis

- The synthesis of 2-(4-Methoxyphenyl)oxazole involves the reaction of 4-methoxyaniline with glyoxal in the presence of a suitable base.

- The glyoxal reacts with the amino group of 4-methoxyaniline to form the oxazole ring.

Molecular Structure Analysis

- The compound’s molecular structure consists of a phenyl ring, a methoxy group, and an oxazole ring.

- The molecular weight is approximately 137.16 g/mol .

Chemical Reactions Analysis

- 2-(4-Methoxyphenyl)oxazole can undergo various reactions typical of oxazole compounds, including nucleophilic substitutions , oxidations , and reductions .

Physical And Chemical Properties Analysis

- Melting Point : Approximately 146°C .

- Solubility : Soluble in organic solvents like acetone , ethanol , and chloroform .

- Stability : Stable under normal conditions.

Applications De Recherche Scientifique

-

Synthesis of previously unknown 2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid

- Application: This compound was synthesized for the first time using a new approach .

- Method: The method is based on the multicomponent condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid .

- Results: The reaction proceeds in two steps, including the initial interaction of starting materials in MeCN and the final formation of furylacetic acid moiety in acidic media .

-

Synthesis of 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol

- Application: These compounds were synthesized via a Schiff bases reduction route .

- Method: The compounds consist of asymmetric units of C16H20N2O (1) and C14H15NO2 (2) in orthorhombic and monoclinic crystal systems, respectively .

- Results: The molecular structures of the compounds are stabilized by secondary intermolecular interactions .

-

Antibacterial properties of 4-methoxyphenyl acrylate derivatives

- Application: These derivatives have been explored for their antibacterial properties.

- Method: Antibacterial non-woven nanofibers of curcumin acrylate oligomers were synthesized.

- Results: The resulting material showed potential as a wound dressing material for tissue regeneration due to its antibacterial and porous nature.

-

Synthesis of 2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid

- Application: This compound was synthesized for the first time using a new approach .

- Method: The method is based on the multicomponent condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid .

- Results: The reaction proceeds in two steps, including the initial interaction of starting materials in MeCN and the final formation of furylacetic acid moiety in acidic media .

-

Synthesis and photochromic properties of new naphthopyrans

- Application: These compounds showed excellent photochromic and fluorescent properties both in solution and in polymethylmethacrylate film .

- Method: The compounds were synthesized and their properties were studied .

- Results: They displayed faster color fading rate and larger fluorescence quantum yield .

-

Synthesis of 2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid

- Application: This compound was synthesized for the first time using a new approach .

- Method: The method is based on the multicomponent condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid .

- Results: The reaction proceeds in two steps, including the initial interaction of starting materials in MeCN and the final formation of furylacetic acid moiety in acidic media .

-

Photochromic Properties of New Naphthopyrans

- Application: These compounds showed excellent photochromic and fluorescent properties both in solution and in polymethylmethacrylate film .

- Method: The compounds were synthesized and their properties were studied .

- Results: They displayed faster color fading rate and larger fluorescence quantum yield .

Safety And Hazards

- Eye Irritant : May cause eye irritation.

- Skin Irritant : May cause skin irritation.

- STOT SE 3 : Specific target organ toxicity (single exposure) – respiratory tract irritation.

- Avoid dust formation and avoid breathing mist, gas, or vapors .

- Use personal protective equipment (gloves, eye protection).

- Dispose of waste properly .

Orientations Futures

- Investigate potential therapeutic applications of 2-(4-Methoxyphenyl)oxazole, especially related to metabolic disorders.

- Explore its effects on lipid metabolism, inflammation, and glucose homeostasis.

- Conduct further studies to understand its biological mechanisms and optimize its use.

Please note that this analysis is based on available information, and further research may reveal additional insights. Always follow safety precautions when handling chemicals123456

Propriétés

IUPAC Name |

2-(4-methoxyphenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-12-9-4-2-8(3-5-9)10-11-6-7-13-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQGVUFHHBWEAIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20565646 | |

| Record name | 2-(4-Methoxyphenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20565646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methoxy-phenyl)-oxazole | |

CAS RN |

156780-52-8 | |

| Record name | 2-(4-Methoxyphenyl)oxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156780-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Methoxyphenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20565646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B1602053.png)